2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and a fluoro-substituted indole ring, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluoroindole with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as crystallization and recrystallization to obtain the hydrochloride salt in a pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The indole ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-amine hydrochloride
- 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride stands out due to the presence of both a trifluoromethyl group and a fluoro-substituted indole ring.
Biological Activity
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12ClF2N3
- Molecular Weight : 229.67 g/mol
- CAS Number : 1159822-98-6
The compound's biological activity primarily stems from its interaction with various biological targets, including enzymes and receptors. Studies have shown that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's binding affinity and efficacy in biological systems.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition mechanism appears to be competitive, with a slow onset of action that leads to prolonged effects on enzyme activity.
Antimicrobial Activity
In vitro studies have demonstrated antimicrobial properties against various bacterial strains. The compound's fluorinated structure contributes to its ability to disrupt bacterial cell membranes.
Study on AChE Inhibition
A recent study focused on the kinetic properties of the compound as an AChE inhibitor. Using Ellman's method, the research revealed that the compound binds to the enzyme's active site, leading to a slow-binding inhibition characterized by a significant delay before reaching steady-state inhibition levels.
"The slow onset of inhibition suggests that the compound may act as a transition state analog, potentially offering prolonged pharmacological effects" .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
"The unique fluorinated structure enhances membrane permeability, making it effective against resistant strains" .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLEOJWTALNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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